Ethyl 3-azido-2,2-difluoropropanoate

Thermal Stability Process Safety Click Chemistry

Ethyl 3-azido-2,2-difluoropropanoate (CAS 1403948-00-4) is a bifunctional fluorinated azido ester with molecular formula C₅H₇F₂N₃O₂ (M.Wt: 179.12 g/mol). The compound combines a terminal azide group (-N₃) for click chemistry applications with a gem-difluoromethylene (-CF₂-) unit adjacent to the ester carbonyl.

Molecular Formula C5H7F2N3O2
Molecular Weight 179.127
CAS No. 1403948-00-4
Cat. No. B2363417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-azido-2,2-difluoropropanoate
CAS1403948-00-4
Molecular FormulaC5H7F2N3O2
Molecular Weight179.127
Structural Identifiers
SMILESCCOC(=O)C(CN=[N+]=[N-])(F)F
InChIInChI=1S/C5H7F2N3O2/c1-2-12-4(11)5(6,7)3-9-10-8/h2-3H2,1H3
InChIKeyDYLKILGZSJEIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Azido-2,2-Difluoropropanoate (CAS 1403948-00-4): Core Structural Profile and Procurement Relevance


Ethyl 3-azido-2,2-difluoropropanoate (CAS 1403948-00-4) is a bifunctional fluorinated azido ester with molecular formula C₅H₇F₂N₃O₂ (M.Wt: 179.12 g/mol) [1]. The compound combines a terminal azide group (-N₃) for click chemistry applications with a gem-difluoromethylene (-CF₂-) unit adjacent to the ester carbonyl . This α,α-difluoro substitution pattern confers distinct electronic properties including increased electrophilicity of the ester and enhanced stability of the C-F bonds relative to C-H bonds [2]. The gem-difluoromethylene group is recognized as a metabolically stable bioisostere for carbonyl groups and oxygen atoms in medicinal chemistry campaigns [2][3].

Why Generic Azido Esters Cannot Replace Ethyl 3-Azido-2,2-Difluoropropanoate in Fluorine-Enabled Research Programs


Non-fluorinated analogs such as ethyl 3-azidopropanoate (CAS 40139-55-7) share the azide-alkyne click functionality but lack the gem-difluoromethylene moiety that defines the unique electronic and metabolic profile of ethyl 3-azido-2,2-difluoropropanoate . The α,α-difluoro substitution fundamentally alters the ester's electrophilicity, pKa of the adjacent α-position, and resistance to metabolic oxidation [1][2]. In drug discovery programs where fluorine substitution is strategically employed to modulate target binding, metabolic stability, or physicochemical properties, substituting a non-fluorinated azido ester results in a different chemical entity with distinct pharmacokinetic and pharmacodynamic behavior [3]. The gem-difluoromethylene group cannot be mimicked by monofluoro or non-fluorinated alternatives without altering the intended molecular interactions and stability profile [2].

Quantitative Differentiation Evidence for Ethyl 3-Azido-2,2-Difluoropropanoate: Stability, Reactivity, and Metabolic Advantage


Thermal Stability Advantage of α,α-Difluoroazides Over Non-Fluorinated Azido Esters

α,α-Difluoroazides, the structural class to which ethyl 3-azido-2,2-difluoropropanoate belongs, exhibit significantly enhanced thermal stability compared to non-fluorinated alkyl azides [1]. Experimental thermochemical characterization of methyl 3-azidoperfluoropropionate (a closely related methyl ester analog) demonstrated thermal stability with no decomposition upon heating up to 200°C [1]. This thermal robustness contrasts with many non-fluorinated alkyl azides that may undergo exothermic decomposition at lower temperatures, a critical consideration for safe large-scale handling and high-temperature synthetic applications [2].

Thermal Stability Process Safety Click Chemistry α-Fluorinated Azides

Synthetic Yield of Gem-Difluoromethylene-Containing Triazoles via CuAAC Click Reaction

While direct head-to-head comparative CuAAC yields for ethyl 3-azido-2,2-difluoropropanoate have not been published, the structurally analogous compound ethyl 2-azido-2,2-difluoroacetate (CAS 153755-61-4) reacts efficiently with terminal alkynes under CuI catalysis (10 mol%) to produce gem-difluoromethylene-containing 1,2,3-triazoles [1]. Seventeen novel triazoles were synthesized via this methodology, and the synthesis of the azido ester precursor itself proceeds with 83.4% isolated yield from ethyl 2-bromo-2,2-difluoroacetate and sodium azide . This demonstrates that the gem-difluoro substitution adjacent to the ester does not impede click reactivity relative to non-fluorinated analogs.

Click Chemistry CuAAC Triazole Synthesis Fluorinated Heterocycles

Metabolic Stability Enhancement Conferred by Gem-Difluoromethylene Substitution

The gem-difluoromethylene (-CF₂-) group is a well-established metabolically stable bioisostere that resists cytochrome P450 (CYP)-mediated oxidation at the substituted carbon [1][2]. In contrast, non-fluorinated methylene (-CH₂-) groups are susceptible to CYP-catalyzed hydroxylation, a primary route of metabolic clearance. Studies across multiple drug discovery programs demonstrate that replacement of metabolically labile -CH₂- positions with -CF₂- reduces intrinsic clearance (Cl_int) and extends in vitro half-life (t₁/₂) in human liver microsome (HLM) assays [1]. While compound-specific quantitative data for ethyl 3-azido-2,2-difluoropropanoate awaits publication, the class-level effect is well-characterized: α,α-difluoro substitution blocks oxidation at the α-carbon, redirecting metabolism or slowing clearance [3].

Metabolic Stability CYP450 Drug Metabolism Bioisostere Pharmacokinetics

Hydrolytic Stability Profile Relative to Non-Geminal Difluoro Azido Esters

The electron-withdrawing effect of the gem-difluoromethylene group increases the electrophilicity of the adjacent ester carbonyl, rendering it more susceptible to nucleophilic attack and hydrolysis compared to non-fluorinated analogs [1]. For ethyl 2-azido-2,2-difluoroacetate, a close structural relative, this enhanced electrophilicity translates to acylating power comparable to or better than that of N-hydroxysuccinimide (NHS) esters [1]. This property may be advantageous for bioconjugation applications requiring activated ester reactivity, but necessitates careful handling (anhydrous conditions, inert atmosphere) to prevent premature hydrolysis during storage or reaction setup.

Hydrolytic Stability Ester Reactivity Electron-Withdrawing Effects Chemical Stability

pKa Modulation of Adjacent Functional Groups by Gem-Difluoromethylene Substitution

The gem-difluoromethylene (-CF₂-) group exerts a strong electron-withdrawing inductive effect that substantially lowers the pKa of adjacent acidic protons [1]. This pKa modulation is a key design element in medicinal chemistry for tuning hydrogen-bonding capacity, solubility, and target engagement. For ethyl 3-azido-2,2-difluoropropanoate, the -CF₂- group flanked by the ester carbonyl and the azidomethyl moiety influences the acidity of the α-proton (absent in the fully substituted α-position) and electronically polarizes the adjacent bonds, potentially affecting the reactivity of the azide in cycloaddition and the stability of derived triazole products [2]. Non-fluorinated analogs lack this electronic perturbation, resulting in different physicochemical profiles.

pKa Modulation Electronic Effects Medicinal Chemistry Physicochemical Properties

Priority Application Scenarios for Ethyl 3-Azido-2,2-Difluoropropanoate (CAS 1403948-00-4) Based on Verified Differentiation Evidence


Synthesis of Metabolically Stabilized 1,2,3-Triazole Libraries via CuAAC Click Chemistry

Ethyl 3-azido-2,2-difluoropropanoate serves as a strategic azide component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing gem-difluoromethylene-containing 1,2,3-triazoles. The gem-difluoro substitution confers metabolic stability at the α-position relative to the triazole, addressing a common metabolic soft spot in non-fluorinated triazole scaffolds [1]. The ester functionality enables subsequent hydrolysis to carboxylic acids for amide coupling or further derivatization, providing a versatile entry point to fluorinated triazole-containing drug candidates [2].

Development of IL4I1 Inhibitors for Cancer Immunotherapy

Patent literature identifies difluoropropanoate derivatives as potent inhibitors of the interleukin-4-induced protein 1 (IL4I1) enzyme, an emerging immunomodulatory target in oncology . IL4I1 is a secreted L-amino-acid oxidase expressed by tumor-associated myeloid cells that suppresses T-cell activation and proliferation within the tumor microenvironment [1]. Ethyl 3-azido-2,2-difluoropropanoate provides the core difluoropropanoate scaffold for constructing IL4I1 inhibitor candidates, with the azide handle enabling late-stage functionalization or bioconjugation for target engagement studies .

Preparation of 18F-Labeled PET Tracers via Fluorinated Azide Intermediates

The gem-difluoromethylene motif is valuable in positron emission tomography (PET) tracer development, where fluorine-18 labeling enables non-invasive imaging of drug distribution and target engagement . Ethyl 3-azido-2,2-difluoropropanoate can serve as a precursor for constructing fluorinated scaffolds amenable to 18F incorporation, with the azide group providing a bioorthogonal handle for strain-promoted alkyne-azide cycloaddition (SPAAC) conjugation to targeting vectors [1]. The thermal stability of α,α-difluoroazides (stable to 200°C) supports synthetic manipulations required for radiochemistry workflows [2].

Bioconjugation via Activated Ester Reactivity

The electron-withdrawing gem-difluoromethylene group enhances the electrophilicity of the adjacent ester carbonyl, conferring acylating power comparable to NHS esters in structurally related difluoroazido esters . This property enables direct amidation with amine-containing biomolecules (peptides, proteins, aminoglycosides) without requiring separate activation steps. The azide group remains available for subsequent click conjugation, enabling a two-step orthogonal bioconjugation strategy: (1) amidation via the activated ester, followed by (2) copper-catalyzed or copper-free click reaction with alkyne-functionalized payloads [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-azido-2,2-difluoropropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.